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Compound of Interest

Compound Name: 2,3-Diamino-4-methoxypyridine

Cat. No.: B149494 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2,3-
Diamino-4-methoxypyridine. Due to the limited availability of experimental data in public-

domain literature and databases, this document presents predicted spectroscopic data

obtained from computational models. These predictions offer valuable insights for the

characterization and analysis of this compound in research and development settings.

Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 2,3-Diamino-4-methoxypyridine.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.25 d, J=5.5 Hz 1H H-6

~6.20 d, J=5.5 Hz 1H H-5

~5.50 s (broad) 2H C2-NH₂

~4.80 s (broad) 2H C3-NH₂

~3.80 s 3H OCH₃
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Note: Chemical shifts and coupling constants are estimates and may vary depending on

experimental conditions. Broad signals for amino protons are expected due to exchange.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ) ppm Assignment

~155.0 C-4

~145.0 C-2

~138.0 C-6

~125.0 C-3

~100.0 C-5

~55.0 OCH₃

Note: These are predicted chemical shifts. Actual values can be influenced by solvent and

temperature.

Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3300 Strong, Broad
N-H stretching (asymmetric

and symmetric)

3050 - 3000 Medium Aromatic C-H stretching

2980 - 2850 Medium Aliphatic C-H stretching (CH₃)

1620 - 1580 Strong
C=C and C=N stretching

(pyridine ring)

1500 - 1450 Medium N-H bending

1250 - 1200 Strong Asymmetric C-O-C stretching

1050 - 1000 Medium Symmetric C-O-C stretching

Predicted Mass Spectrometry (MS) Data
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m/z Relative Intensity (%) Assignment

139 100 [M]⁺ (Molecular Ion)

124 High [M - CH₃]⁺

110 Medium [M - NH₂ - H]⁺ or [M - CHO]⁺

95 Medium [M - CH₃ - NH₂ - H]⁺

Note: Fragmentation patterns are predicted based on common fragmentation pathways for

aromatic amines and ethers.

Hypothetical Experimental Protocols
The following protocols are based on general procedures for the synthesis and spectroscopic

analysis of related aminopyridine compounds and should be adapted and optimized for 2,3-
Diamino-4-methoxypyridine.

Synthesis of 2,3-Diamino-4-methoxypyridine
A plausible synthetic route to 2,3-Diamino-4-methoxypyridine could involve the reduction of a

corresponding nitro-substituted precursor.

Procedure:

Nitration: 4-Methoxy-2-aminopyridine is carefully nitrated using a mixture of nitric acid and

sulfuric acid at low temperatures to introduce a nitro group at the 3-position, yielding 4-

methoxy-3-nitro-2-aminopyridine.

Reduction: The resulting 4-methoxy-3-nitro-2-aminopyridine is dissolved in a suitable solvent

such as ethanol or acetic acid. A reducing agent, for instance, tin(II) chloride in concentrated

hydrochloric acid, or catalytic hydrogenation (e.g., H₂ gas with a Palladium-on-carbon

catalyst), is used to reduce the nitro group to an amino group.

Work-up and Purification: Following the reduction, the reaction mixture is neutralized with a

base (e.g., sodium hydroxide or sodium carbonate) to precipitate the crude product. The

product is then extracted with an organic solvent (e.g., ethyl acetate). The organic layers are
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combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced

pressure. The crude product is purified by column chromatography on silica gel.

Spectroscopic Analysis
2.2.1. NMR Spectroscopy

Sample Preparation: Approximately 5-10 mg of purified 2,3-Diamino-4-methoxypyridine is

dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). A small amount of

tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 500 MHz NMR spectrometer.

For ¹H NMR, standard parameters are used. For ¹³C NMR, a proton-decoupled sequence is

employed to obtain singlets for each carbon atom.

2.2.2. Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide

(KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an

Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR)

spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample

compartment (or KBr pellet) is recorded and subtracted from the sample spectrum.

2.2.3. Mass Spectrometry (MS)

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent

like methanol or acetonitrile.

Data Acquisition: The mass spectrum is obtained using an Electrospray Ionization (ESI)

mass spectrometer in positive ion mode. The sample is introduced into the ion source, and

the mass-to-charge ratio (m/z) of the resulting ions is measured.

Visualized Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis of 2,3-
Diamino-4-methoxypyridine.
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Caption: Workflow for the synthesis and spectroscopic characterization.

To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of 2,3-
Diamino-4-methoxypyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b149494#2-3-diamino-4-
methoxypyridine-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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